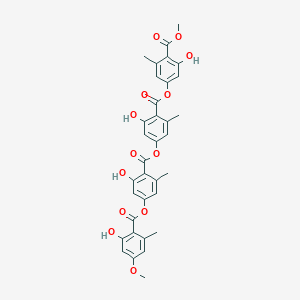![molecular formula C8H14ClN3O4S B13830887 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 33022-02-5](/img/structure/B13830887.png)
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydro-2H-thiopyran ring and a nitrosoureido group. It is known for its potential use in medicinal chemistry and other scientific domains.
Vorbereitungsmethoden
The synthesis of 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide involves multiple steps. One common method includes the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide with 2-chloroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Analyse Chemischer Reaktionen
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the nitrosoureido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like thiols or amines replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with cellular components. The nitrosoureido group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is particularly relevant in cancer therapy, where the compound can inhibit the growth of rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide include other nitrosoureas and thiopyran derivatives. For example:
Carmustine (BCNU): A nitrosourea used in chemotherapy that also forms DNA cross-links.
Lomustine (CCNU): Another nitrosourea with similar applications in cancer treatment.
Tetrahydrothiopyran derivatives: Compounds with similar ring structures but different functional groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other related compounds.
Eigenschaften
CAS-Nummer |
33022-02-5 |
|---|---|
Molekularformel |
C8H14ClN3O4S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(1,1-dioxothian-4-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O4S/c9-3-4-12(11-14)8(13)10-7-1-5-17(15,16)6-2-7/h7H,1-6H2,(H,10,13) |
InChI-Schlüssel |
MHOURTKZILVYRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


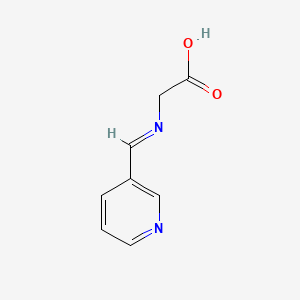
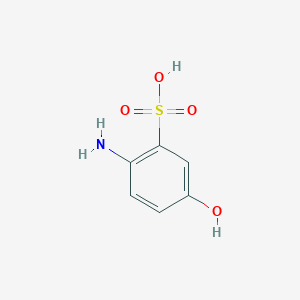
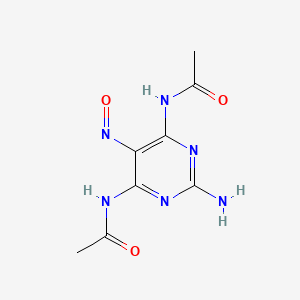
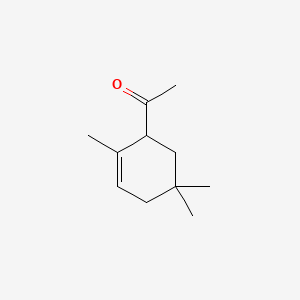
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
